molecular formula C7H5Br2NO2 B1613329 1,5-Dibromo-2-methyl-3-nitrobenzene CAS No. 67365-46-2

1,5-Dibromo-2-methyl-3-nitrobenzene

Cat. No. B1613329
CAS RN: 67365-46-2
M. Wt: 294.93 g/mol
InChI Key: HTHSMVZFGLLQAH-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5Br2NO2. It is a yellow crystalline solid that is widely used in scientific research applications. This compound is synthesized through a multi-step process and has a variety of uses in the field of chemistry.

Scientific Research Applications

Crystal Structure and Molecular Interaction

  • Crystal Structure Analysis : The crystal structure of a compound closely related to 1,5-Dibromo-2-methyl-3-nitrobenzene, 1,3-di­bromo-2-methyl-5-nitro­benzene, shows interesting features such as the positioning of bromine atoms and methyl groups in relation to the benzene ring. This can provide insights into the steric and electronic effects of substituents on benzene rings, which is crucial in understanding reactivity and stability in various chemical contexts (Medjroubi et al., 2016).

Molecular Recognition and Interaction

  • Molecular Recognition Properties : Studies on related nitrobenzene derivatives, such as 1,3,5-trinitrobenzene, have contributed to understanding the recognition behavior of the nitro group. This knowledge is significant in the field of crystal engineering, aiding the development of materials with specific interaction properties (Robinson et al., 2000).

Material Science and Engineering

  • Dielectric Properties : Research on homochiral trinuclear nickel(II) complexes related to nitrobenzene derivatives has revealed significant dielectric anisotropy. This finding is important for the development of materials with specific electronic and optical properties, which have applications in electronics and photonics (Fu et al., 2007).

Environmental Applications

  • Pollutant Degradation : Nitrobenzene, a compound structurally similar to 1,5-Dibromo-2-methyl-3-nitrobenzene, has been identified as a major environmental pollutant. Research into its degradation can inform strategies for the removal of similar harmful compounds from the environment, ensuring safer ecosystems and public health (Mantha et al., 2001).

Electrochemistry

  • Electrochemical Studies : Studies on the electrochemical properties of nitrobenzene derivatives, including their reduction mechanisms, are critical for understanding the electrochemical behavior of similar compounds. This knowledge is essential in designing electrochemical sensors and other devices (Barnes et al., 2011).

Organic Synthesis and Catalysis

  • Organic Transformations : The role of 1,2-Dibromobenzenes, structurally similar to 1,5-Dibromo-2-methyl-3-nitrobenzene, as precursors in various organic transformations is significant. This includes their use in reactions involving the formation of benzynes, highlighting their importance in synthetic organic chemistry (Diemer et al., 2011).

Sensing and Detection Technologies

  • Luminescent Sensing : Research involving metal-organic frameworks has shown their potential in developing sensors for detecting compounds like nitrobenzene, which is similar in structure to 1,5-Dibromo-2-methyl-3-nitrobenzene. This could be pivotal in detecting explosives, environmental pollutants, and other hazardous materials (Liu et al., 2016).

properties

IUPAC Name

1,5-dibromo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSMVZFGLLQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634385
Record name 1,5-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2-methyl-3-nitrobenzene

CAS RN

67365-46-2
Record name 1,5-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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